molecular formula C19H24BrN5O B6458481 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2549055-70-9

4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Katalognummer B6458481
CAS-Nummer: 2549055-70-9
Molekulargewicht: 418.3 g/mol
InChI-Schlüssel: HTNMXRNHCVIMDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine, also known as 4-6-4-3-BPPMP-PyrM, is a new synthetic compound that has been studied for its potential applications in a variety of scientific and medical research fields. It is a heterocyclic compound, which means that it has a ring structure composed of atoms of different elements. The compound is composed of a piperazine ring, a pyridazine ring, and a morpholine ring. 4-6-4-3-BPPMP-PyrM has been studied for its potential use in many areas, such as drug synthesis, drug delivery, and drug targeting.

Wirkmechanismus

The mechanism of action of 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholineP-PyrM is not yet fully understood. However, it is believed to work by binding to specific receptors in the body, which then triggers a cascade of biochemical reactions. It is thought that these biochemical reactions are responsible for the compound’s effects on the body. Additionally, it is believed that 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholineP-PyrM may be able to interact with other compounds in the body, such as hormones, to further enhance its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholineP-PyrM are not yet fully understood. However, it has been found to have potential as a drug delivery system, as it can be used to target specific cells and tissues in the body. Additionally, it has been found to have anti-inflammatory and anti-cancer properties. Furthermore, it has been studied for its potential to reduce the symptoms of Alzheimer’s disease and Parkinson’s disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholineP-PyrM in lab experiments include its ability to cross the blood-brain barrier, its potential as a drug delivery system, and its ability to interact with other compounds in the body. Additionally, it is a relatively simple compound to synthesize and is relatively stable in a variety of conditions.
The limitations of using 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholineP-PyrM in lab experiments include its lack of understanding of its mechanism of action, its lack of clinical studies to confirm its effectiveness, and its potential to interact with other compounds in the body in an unpredictable manner.

Zukünftige Richtungen

There are many potential future directions for 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholineP-PyrM research. These include further research into its mechanism of action, its potential use in drug delivery systems, its potential use in drug synthesis, and its potential to reduce the symptoms of Alzheimer’s disease and Parkinson’s disease. Additionally, further research into its potential interactions with other compounds in the body could lead to new therapeutic treatments. Furthermore, research into its potential use as an anti-inflammatory and anti-cancer agent could lead to new treatments for these conditions. Finally, further research into its potential use as a drug delivery system could lead to more efficient and targeted drug delivery systems.

Synthesemethoden

The synthesis of 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholineP-PyrM involves a multi-step process. The first step involves the condensation of 3-bromophenylmethyl piperazine and 3-methyl-2-pyridin-3-yl morpholine, which results in the formation of an intermediate compound. This intermediate compound is then reacted with a base, such as potassium carbonate, to form the final product, 4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholineP-PyrM. This process is known as a condensation reaction, and it is a common method for synthesizing heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholineP-PyrM has been studied for its potential applications in a variety of scientific and medical research fields. It has been found to have potential as a drug delivery system, as it can be used to target specific cells and tissues in the body. Additionally, it has been studied for its ability to cross the blood-brain barrier, which could make it useful for delivering drugs to the brain. Furthermore, it has been studied for its potential use in drug synthesis, as it could be used to create more complex compounds.

Eigenschaften

IUPAC Name

4-[6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O/c20-17-3-1-2-16(14-17)15-23-6-8-24(9-7-23)18-4-5-19(22-21-18)25-10-12-26-13-11-25/h1-5,14H,6-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNMXRNHCVIMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.